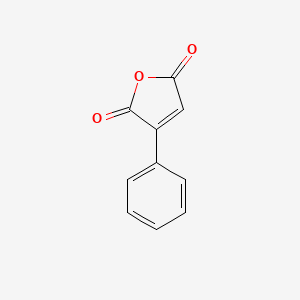

Phenylmaleic anhydride

描述

属性

IUPAC Name |

3-phenylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYCWJVSPFQUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189699 | |

| Record name | 3-Phenylfuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36122-35-7 | |

| Record name | Phenylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36122-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036122357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36122-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylfuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UE4F66S87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Phenylmaleic Anhydride (CAS 36122-35-7): Properties, Synthesis, and Applications in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified professionals. All handling, storage, and use of chemical substances should be performed by trained personnel with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS).

Core Identification and Properties

Phenylmaleic anhydride (B1165640), registered under CAS number 36122-35-7, is an organic compound with the chemical formula C₁₀H₆O₃.[1][2] Also known by its systematic name, 3-phenylfuran-2,5-dione, it is a solid at room temperature and serves as a versatile intermediate in organic synthesis and polymer science.[1][3] Its structure incorporates both a phenyl group and a reactive maleic anhydride moiety, making it a valuable building block for complex molecules.

Physicochemical Data

The fundamental properties of phenylmaleic anhydride are summarized below, providing a quantitative overview for experimental design and evaluation.

| Property | Value | Source(s) |

| CAS Number | 36122-35-7 | [3][4][5][6] |

| Molecular Formula | C₁₀H₆O₃ | [1][3][4][5] |

| Molecular Weight | 174.15 g/mol | [1][3] |

| Appearance | White to light brown powder or crystalline solid.[7][8] | [7][8] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | 341.6 °C | [4] |

| Solubility | Soluble in most common organic solvents; sparingly soluble in water.[1][7] | [1][7] |

| EINECS Number | 252-881-8 | [2][3] |

Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of this compound. While raw spectra are beyond the scope of this guide, the availability of key analytical data is noted.

| Spectroscopic Technique | Availability / Key Information | Source(s) |

| Infrared (IR) Spectroscopy | Conforming spectra available (FTIR, ATR-IR). | [8][9] |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | [9][10] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available. | [5] |

Synthesis and Reactivity

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the dehydrogenation of phenylsuccinic anhydride.[11] The protocol outlined below is based on a reported procedure using N-bromosuccinimide (NBS) as a dehydrogenating agent.

Reaction: Phenylsuccinic anhydride is treated with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide, to yield this compound. A reported yield for this method is between 57-64%.[11]

Experimental Protocol: Dehydrogenation of Phenylsuccinic Anhydride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine phenylsuccinic anhydride (1 equivalent), N-bromosuccinimide (1 equivalent), and a suitable solvent (e.g., carbon tetrachloride).

-

Initiation: Add a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the reactants (e.g., via TLC). The reaction is typically complete within a few hours.

-

Work-up: After cooling the reaction mixture to room temperature, the succinimide (B58015) byproduct is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., chloroform-ligroin) to yield the final product.

Chemical Reactivity

The reactivity of this compound is dominated by the anhydride functional group and the electron-deficient alkene bond, making it a versatile reagent.

-

Nucleophilic Acyl Substitution: The anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening and the formation of mono-esters or mono-amides of phenylmaleic acid.[7]

-

Diels-Alder Reactions: Similar to maleic anhydride, the electron-withdrawing nature of the adjacent carbonyl groups makes the double bond highly electrophilic. This renders this compound a potent dienophile for [4+2] cycloaddition reactions with conjugated dienes.[12]

Applications in Research and Drug Development

This compound's unique chemical properties make it a valuable component in several high-value applications, from materials science to pharmaceuticals.

Polymer Science

In polymer chemistry, this compound is utilized as a monomer and a polymer modifier.[1] It can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. Its applications include:

-

Adhesives, Sealants, and Coatings: Imparts excellent resistance to hydrolysis and weathering.[1]

-

Impact Modifiers and Plasticizers: Adds flexibility and toughness to polymeric materials.[1]

-

Crosslinking Agent: Used in the production of epoxy resins and as a modifier in polyester (B1180765) synthesis.[7]

Intermediate in Organic Synthesis

It serves as a crucial starting material for a wide range of products, including pharmaceuticals, agricultural chemicals, fragrances, and antioxidants.[1][7]

Drug Development and Biomedical Applications

The maleic anhydride functional group is of particular interest in drug development. Copolymers of maleic anhydride have been extensively studied for biomedical applications due to their biocompatibility and the reactivity of the anhydride ring, which allows for the covalent attachment of drugs.[13][14]

-

Drug Delivery Systems: Maleic anhydride copolymers are used to create conjugates, films, and nanoparticles for controlled drug release.[13][14] Some of these systems, like SMANCS (a conjugate of neocarzinostatin (B611948) with a maleic anhydride-styrene copolymer), have reached clinical use.[14]

-

Bioactive Molecules: this compound itself is noted as an intermediate in the synthesis of prostacyclin receptor agonists and may have anti-inflammatory properties.[4][15]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [9] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [9] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [9] |

| Skin Irritation | H315 | Causes skin irritation. | [2][9] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][9] |

-

Signal Word: Warning[2]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a dust mask (e.g., N95).[2] Avoid generating dust. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dark, and dry place.[2] Keep the container tightly closed and store under an inert atmosphere, as the compound is moisture-sensitive.[1][2][7]

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]

References

- 1. Cas 36122-35-7 | this compound - Anbu Chem [finechemical.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 36122-35-7 [m.chemicalbook.com]

- 4. This compound | 36122-35-7 | LBA12235 | Biosynth [biosynth.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 99% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | C10H6O3 | CID 99174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Why Is Maleic Anhydride an Extremely Reactive Dienophile? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. researchgate.net [researchgate.net]

- 15. TR-P338348 - phenylmaleic-anhydride | 36122-35-7 [cymitquimica.com]

Phenylmaleic Anhydride: A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the molecular structure and bonding characteristics of phenylmaleic anhydride (B1165640). The information presented herein is intended to support research and development efforts in fields ranging from medicinal chemistry to materials science.

Molecular Structure

Phenylmaleic anhydride (C₁₀H₆O₃) is an organic compound characterized by a planar five-membered maleic anhydride ring substituted with a phenyl group.[1][2] This structural arrangement gives rise to a molecule with distinct electronic and geometric properties that influence its reactivity and potential applications.

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray diffraction studies. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the identifier CCDC 126255, reveals key details about its solid-state conformation.[3]

The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the maleic anhydride ring.[1] This planarity is a result of the competing effects of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the anhydride ring, and the electronic conjugation between the two ring systems.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C1 - C2 | 1.485 |

| C2 - C3 | 1.341 |

| C3 - C4 | 1.482 |

| C4 - O1 | 1.381 |

| O1 - C1 | 1.383 |

| C1 = O2 | 1.192 |

| C4 = O3 | 1.193 |

| C3 - C5 | 1.467 |

| C5 - C6 | 1.391 |

| C6 - C7 | 1.384 |

| C7 - C8 | 1.378 |

| C8 - C9 | 1.381 |

| C9 - C10 | 1.390 |

| C10 - C5 | 1.388 |

Data extracted from the publication associated with CCDC 126255.

Table 2: Selected Bond Angles for this compound

| Angle | Angle (°) |

| O1 - C1 - C2 | 109.5 |

| C1 - C2 - C3 | 109.8 |

| C2 - C3 - C4 | 109.9 |

| C3 - C4 - O1 | 109.4 |

| C4 - O1 - C1 | 111.4 |

| O2 = C1 - O1 | 121.5 |

| O2 = C1 - C2 | 129.0 |

| O3 = C4 - O1 | 121.6 |

| O3 = C4 - C3 | 129.0 |

| C2 - C3 - C5 | 129.8 |

| C4 - C3 - C5 | 120.3 |

| C3 - C5 - C6 | 121.0 |

| C3 - C5 - C10 | 119.3 |

Data extracted from the publication associated with CCDC 126255.

Chemical Bonding

The bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds. The maleic anhydride ring features a conjugated system of π-orbitals involving the two carbonyl groups and the carbon-carbon double bond. This delocalization of electrons contributes to the planarity and stability of the ring.

The phenyl group is attached to the maleic anhydride ring via a C-C single bond. The π-system of the phenyl ring can interact with the π-system of the anhydride ring, leading to extended conjugation. This interaction influences the electronic properties of the entire molecule, affecting its reactivity and spectroscopic characteristics.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide (NBS).

Materials:

-

Phenylsuccinic anhydride

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

Procedure:

-

A solution of phenylsuccinic anhydride in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by the disappearance of the solid NBS and the formation of succinimide (B58015) as a byproduct.

-

After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

-

The precipitated succinimide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform (B151607) and petroleum ether, to afford pale yellow crystals of this compound.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Methodology:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Expected Absorptions:

-

Anhydride C=O stretching: Two characteristic strong absorption bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring.

-

C=C stretching: A medium to weak absorption band around 1640-1600 cm⁻¹ is expected due to the carbon-carbon double bond in the maleic anhydride ring.

-

Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

-

C-O-C stretching: A strong absorption band in the 1300-1200 cm⁻¹ region is due to the stretching of the C-O-C linkage in the anhydride ring.

-

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring typically appear in the 900-690 cm⁻¹ region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectra are recorded on an NMR spectrometer.

Expected ¹H NMR Chemical Shifts:

-

Aromatic protons: The protons on the phenyl ring are expected to appear as a complex multiplet in the region of δ 7.2-7.8 ppm.

-

Olefinic proton: The single proton on the maleic anhydride ring is expected to appear as a singlet in the region of δ 7.0-7.5 ppm.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl carbons: The two carbonyl carbons in the anhydride ring are expected to resonate at the downfield region of the spectrum, typically around δ 160-170 ppm.

-

Aromatic carbons: The carbons of the phenyl ring will show signals in the aromatic region, approximately between δ 125-140 ppm.

-

Olefinic carbons: The two carbons of the C=C double bond in the anhydride ring will have distinct chemical shifts, expected in the region of δ 130-145 ppm.

Reactivity and Logical Relationships

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its carbon-carbon double bond and the anhydride functional group.

Diels-Alder Reaction

The electron-deficient C=C double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It readily reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex molecules.

Caption: Diels-Alder reaction of this compound.

Nucleophilic Acyl Substitution

The anhydride functional group is susceptible to nucleophilic attack at the electrophilic carbonyl carbons. This leads to ring-opening reactions with various nucleophiles, such as water, alcohols, and amines, to form the corresponding dicarboxylic acid or its derivatives (esters and amides). This reactivity is fundamental to its use as a monomer in polymerization reactions.

Caption: Nucleophilic acyl substitution of this compound.

References

Spectroscopic Profile of Phenylmaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylmaleic anhydride (B1165640) (3-phenylfuran-2,5-dione), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted and experimental data for the ¹H and ¹³C NMR spectra of Phenylmaleic anhydride.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4-7.8 | Multiplet | Phenyl protons (C₆H₅) |

| ~6.5 | Singlet | Vinylic proton (=CH) |

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carbonyl carbons (C=O) |

| ~135 | Quaternary phenyl carbon (C-C₆H₅) |

| ~128-132 | Phenyl carbons (C₆H₅) |

| ~130 | Vinylic carbon (=CH) |

| ~125 | Vinylic carbon (-C=) |

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the anhydride group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1855 | Strong | Symmetric C=O stretching of anhydride |

| ~1780 | Very Strong | Asymmetric C=O stretching of anhydride |

| ~1600 | Medium | C=C stretching of the phenyl ring |

| ~1240 | Strong | C-O-C stretching of the anhydride |

Data is based on characteristic vibrational frequencies for cyclic anhydrides and aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 60 | [M - CO - CO]⁺ |

| 102 | 85 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 76 | 40 | [C₆H₄]⁺ |

| 51 | 35 | [C₄H₃]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid this compound sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting ions are separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Crystal Structure Analysis of 3-Phenylfuran-2,5-dione: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 3-phenylfuran-2,5-dione (also known as phenylmaleic anhydride). It is intended for researchers, scientists, and drug development professionals interested in the structural and functional aspects of this compound and its derivatives. This document outlines the crystallographic data, experimental protocols for synthesis and analysis, and explores the relevance of the furan (B31954) scaffold in drug development, particularly in overcoming multidrug resistance.

Introduction

3-Phenylfuran-2,5-dione is a small organic molecule with a rigid, planar structure that makes it an interesting scaffold for medicinal chemistry. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding its chemical properties and potential biological interactions. This knowledge is crucial for the rational design of novel therapeutics, for example, by enabling accurate molecular docking studies and structure-activity relationship (SAR) analyses.

Recent research has highlighted the potential of furan derivatives in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a significant challenge in oncology.[1][2][3][4] Understanding the crystal structure of the parent compound, 3-phenylfuran-2,5-dione, provides a foundational blueprint for the development of next-generation P-gp inhibitors.

Physicochemical and Crystallographic Data

The essential physicochemical and crystallographic data for 3-phenylfuran-2,5-dione are summarized in the tables below. While the full crystallographic dataset from the primary literature could not be accessed for this guide, the reference to the original study is provided for retrieval of the complete dataset, including atomic coordinates and bond lengths/angles.

Table 1: Physicochemical Properties of 3-Phenylfuran-2,5-dione

| Property | Value | Reference(s) |

| IUPAC Name | 3-phenylfuran-2,5-dione | [5] |

| Synonyms | Phenylmaleic anhydride (B1165640) | [6][7] |

| CAS Number | 36122-35-7 | [5][8][9] |

| Molecular Formula | C₁₀H₆O₃ | [5][8][9] |

| Molecular Weight | 174.15 g/mol | [5][8] |

| Melting Point | 120-124 °C | [6][7] |

| Appearance | White to light yellow crystalline powder | [6] |

Table 2: Crystallographic Data for 3-Phenylfuran-2,5-dione

| Parameter | Value | Reference |

| CCDC Number | 126255 | [5] |

| Crystal System | Data reported in cited literature | [5] |

| Space Group | Data reported in cited literature | [5] |

| Unit Cell Dimensions | ||

| a | Data reported in cited literature | [5] |

| b | Data reported in cited literature | [5] |

| c | Data reported in cited literature | [5] |

| α | Data reported in cited literature | [5] |

| β | Data reported in cited literature | [5] |

| γ | Data reported in cited literature | [5] |

| Volume (V) | Data reported in cited literature | [5] |

| Z | Data reported in cited literature | [5] |

| Calculated Density | Data reported in cited literature | [5] |

| Radiation Type | Data reported in cited literature | [5] |

| Temperature | Data reported in cited literature | [5] |

| R-factor | Data reported in cited literature | [5] |

| Data Collection Source | Kar, M., Lenz, T. G., Anderson, O. P. (1996). Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1817-1820. |

Experimental Protocols

This section details the generalized methodologies for the synthesis of 3-phenylfuran-2,5-dione and its subsequent crystal structure analysis.

Synthesis of 3-Phenylfuran-2,5-dione via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[10][11][12] A plausible synthetic route to 3-phenylfuran-2,5-dione would involve the acid-catalyzed cyclization and dehydration of a suitable 1,4-dicarbonyl precursor.

Materials:

-

Phenyl-substituted 1,4-dicarbonyl precursor

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, acetic anhydride)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in the chosen anhydrous solvent.

-

Catalysis: Add a catalytic amount of the acid to the solution.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to neutralize the acid and remove aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-phenylfuran-2,5-dione.

Caption: Paal-Knorr synthesis workflow.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like 3-phenylfuran-2,5-dione.

Materials:

-

Purified 3-phenylfuran-2,5-dione

-

Crystallization solvents (e.g., ethanol, ethyl acetate, acetone, hexane)

-

Small vials or test tubes

Procedure:

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

-

Select a single crystal of suitable size (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Determine the unit cell parameters and the crystal's space group.

-

Solve the phase problem using direct methods or other suitable techniques to obtain an initial electron density map.

-

-

Structure Refinement:

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The quality of the final model is assessed by parameters such as the R-factor.

-

Caption: General workflow for X-ray crystallography.

Relevance in Drug Development: Overcoming Multidrug Resistance

A significant application for furan-based scaffolds is in the development of inhibitors for efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR) in cancer.[1][2] P-gp, an ATP-binding cassette (ABC) transporter, actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and thus their efficacy.[1][3]

Small molecule inhibitors can block the action of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. Furan derivatives have been identified as promising P-gp inhibitors.[3][4] The mechanism of inhibition is believed to be competitive binding to the drug-binding pocket of P-gp, preventing the efflux of anticancer drugs.

Caption: Mechanism of P-gp inhibition.

Conclusion

The crystal structure of 3-phenylfuran-2,5-dione serves as a critical starting point for the design of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis and detailed structural characterization of this and related compounds. The established link between the furan scaffold and the inhibition of P-glycoprotein highlights a promising avenue for addressing the significant clinical challenge of multidrug resistance in cancer therapy. Further exploration of derivatives of 3-phenylfuran-2,5-dione, guided by its crystal structure, is warranted to develop potent and selective modulators of drug efflux pumps.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient inhibition of P-glycoprotein-mediated multidrug resistance with a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H6O3 | CID 99174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 36122-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 36122-35-7 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound 99 36122-35-7 [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Thermochemical Properties of Phenylmaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenylmaleic anhydride (B1165640) is a chemical compound of interest in organic synthesis and materials science, serving as a versatile building block due to its reactive anhydride functionality and the presence of a phenyl group. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for the development of theoretical models that can predict the behavior of larger, more complex molecules. This guide addresses the current gap in available experimental data by providing detailed protocols for the determination of the standard enthalpy of formation (ΔբH°), enthalpy of sublimation (ΔₛᵤᦡH°), and heat capacity (Cₚ).

Physicochemical Properties of Phenylmaleic Anhydride

While specific experimental thermochemical data remains to be determined, the fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆O₃ |

| Molecular Weight | 174.15 g/mol |

| Appearance | White to light brown powder or needles |

| Melting Point | 120-122 °C |

| CAS Number | 36122-35-7 |

Thermochemical Data of Related Anhydrides

To provide a frame of reference for the anticipated thermochemical properties of this compound, this section presents experimental data for maleic anhydride, phthalic anhydride, and benzoic anhydride. These compounds share the anhydride functional group and, in the case of phthalic and benzoic anhydride, aromatic character, making them suitable for comparative analysis.

Table 2: Standard Molar Enthalpy of Formation and Combustion of Related Anhydrides (at 298.15 K)

| Compound | Molecular Formula | Standard Molar Enthalpy of Formation (solid), ΔբH°(cr) / kJ·mol⁻¹ | Standard Molar Enthalpy of Combustion (solid), Δ꜀H°(cr) / kJ·mol⁻¹ |

| Maleic Anhydride | C₄H₂O₃ | -470.41 ± 0.71[1] | -1389.5 ± 0.67[1] |

| Phthalic Anhydride | C₈H₄O₃ | -458.5 ± 0.6[2] | -3255.1 ± 0.5[2] |

| Benzoic Anhydride | C₁₄H₁₀O₃ | -415 ± 2[3] | -6523 ± 2[3] |

Table 3: Molar Enthalpy of Sublimation of Related Anhydrides

| Compound | Molecular Formula | Molar Enthalpy of Sublimation, ΔₛᵤᦡH° / kJ·mol⁻¹ | Temperature / K |

| Maleic Anhydride | C₄H₂O₃ | 85.4[4] | 317 |

| Phthalic Anhydride | C₈H₄O₃ | 88.7 ± 2.3 | 298.15 |

| Benzoic Anhydride | C₁₄H₁₀O₃ | 115.5 ± 4.2[5] | 298.15 |

Table 4: Molar Heat Capacity of Related Anhydrides (Solid Phase)

| Compound | Molecular Formula | Molar Heat Capacity (solid), Cₚ / J·mol⁻¹·K⁻¹ | Temperature / K |

| Maleic Anhydride | C₄H₂O₃ | 119.9[1] | 300 |

| Phthalic Anhydride | C₈H₄O₃ | 160.0[2] | 298.15 |

| Acetic Anhydride | C₄H₆O₃ | 168.2 | 303.2 |

Experimental Protocols for Thermochemical Characterization

This section provides detailed methodologies for the experimental determination of the key thermochemical properties of this compound.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure:

-

Sample Preparation: A sample of high-purity this compound (typically 0.5-1.0 g) is accurately weighed and pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.

-

Combustion: The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. The initial temperature is recorded. The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored and recorded at regular intervals until a constant temperature is reached after the combustion is complete.

-

Analysis: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Determination of the Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Experimental Procedure:

-

Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, isothermal container with a small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the sample effuse through the orifice into the vacuum.

-

Mass Spectrometry: The effusing vapor is ionized, and the ion intensity corresponding to the parent molecule is measured using a mass spectrometer. The ion intensity is proportional to the vapor pressure.

-

Data Analysis: The vapor pressure is measured at several temperatures. A plot of the natural logarithm of the vapor pressure (or ion intensity) versus the inverse of the absolute temperature (1/T) yields a straight line. The enthalpy of sublimation is calculated from the slope of this line according to the Clausius-Clapeyron equation.

References

Phenylmaleic Anhydride: A Technical Guide to Its Solubility and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of phenylmaleic anhydride (B1165640) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, a comparative analysis with the structurally similar maleic anhydride, and detailed experimental protocols relevant to its use. This guide is intended to assist researchers and professionals in drug development and chemical synthesis in handling and utilizing phenylmaleic anhydride effectively.

Introduction to this compound

This compound (3-phenyl-2,5-furandione) is a white to light brown crystalline solid with the chemical formula C₁₀H₆O₃.[1] It is a derivative of maleic anhydride and is utilized in polymer chemistry and as an intermediate in various organic syntheses, including the preparation of pharmaceutical intermediates.[1][2] Its reactivity is centered around the anhydride functional group and the phenyl substituent, which influences its physical and chemical properties, including solubility. The compound is known to be moisture-sensitive and is typically stored in a dry, dark environment at room temperature.[1]

Solubility of this compound

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, qualitative descriptions and data from analogous compounds provide valuable insights for solvent selection in synthetic and analytical applications.

Qualitative Solubility:

General technical documentation describes this compound as having solubility in most common organic solvents, while being sparingly soluble in water.[1][3] This general solubility is attributed to the presence of the phenyl group, which imparts significant nonpolar character to the molecule.

Comparative Analysis with Maleic Anhydride:

In the absence of specific data for this compound, the solubility of maleic anhydride can serve as a useful, albeit approximate, reference point. Maleic anhydride, lacking the phenyl group, is more polar. A study on the solubility of maleic anhydride in various organic solvents provides the following trend in decreasing order of mole fraction solubility: DMF > methanol (B129727) > acetic acid > acetonitrile (B52724) > acetone (B3395972) > ethyl acetate (B1210297) > 2-propanol > n-butyl alcohol.[4][5] It is anticipated that this compound would exhibit enhanced solubility in less polar solvents, such as aromatic hydrocarbons and chlorinated solvents, compared to maleic anhydride, due to the lipophilic nature of the phenyl ring.

The following table summarizes the available qualitative information for this compound and quantitative data for maleic anhydride for comparison.

| Solvent | This compound Solubility | Maleic Anhydride Solubility (Mole Fraction at 298.15 K) |

| Water | Sparingly soluble[1] | Reacts to form maleic acid |

| Acetone | Soluble (qualitative) | 0.2314[4] |

| Ethanol | Soluble (qualitative) | 0.1658 (in 2-propanol)[4] |

| Ethyl Acetate | Soluble (qualitative) | 0.1989[4] |

| Dichloromethane | Soluble (qualitative)[6] | Not available |

| Toluene | Soluble (qualitative) | Not available |

| Dimethylformamide (DMF) | Expected to be soluble | 0.4952[4] |

Note: The qualitative solubility of this compound is inferred from general statements and its chemical structure.

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

For researchers requiring precise solubility data for their specific applications, the isothermal shake-flask method is a reliable and widely accepted technique.[7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to settle for several hours to permit the undissolved solid to sediment. Centrifugation can be employed to expedite this process.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pipette. To prevent precipitation of the solute, the pipette can be pre-warmed to the equilibration temperature. The aliquot is immediately filtered through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.

-

Quantification: The solvent is carefully evaporated from the filtered solution under reduced pressure or a gentle stream of inert gas. The mass of the remaining solid this compound is then determined by weighing.

-

Calculation: The solubility is calculated and expressed in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline (B41778)

A common and well-documented synthetic application involving a related anhydride is the preparation of N-phenylmaleimide. This two-step process first involves the formation of maleanilic acid from maleic anhydride and aniline, followed by cyclization to the imide.[8][9][10]

Step 1: Synthesis of Maleanilic Acid

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L).[8]

-

With stirring, add a solution of aniline (2 moles) in ethyl ether (200 mL) through the dropping funnel.[8]

-

Stir the resulting thick suspension at room temperature for 1 hour.[8]

-

Cool the mixture in an ice bath to 15-20°C.[8]

-

Collect the precipitated maleanilic acid by suction filtration. The product is a fine, cream-colored powder.[8]

Step 2: Synthesis of N-Phenylmaleimide

-

In an Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).[8]

-

Add the maleanilic acid (316 g) obtained from Step 1.[8]

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[8]

-

Cool the reaction mixture in a cold water bath.[8]

-

Pour the cooled mixture into ice water (1.3 L) to precipitate the product.[8]

-

Collect the crude N-phenylmaleimide by suction filtration and wash with ice-cold water and then with petroleum ether.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane (B81311) to yield yellow needles.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

Caption: Workflow for determining solubility via the shake-flask method.

Caption: Experimental workflow for the synthesis of N-Phenylmaleimide.

References

- 1. benchchem.com [benchchem.com]

- 2. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 3. Cas 36122-35-7 | this compound - Anbu Chem [finechemical.net]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

Unveiling the Electronic Influence of the Phenyl Group in Phenylmaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of the phenyl group within the phenylmaleic anhydride (B1165640) molecule. A thorough understanding of these characteristics is crucial for predicting reactivity, designing novel derivatives, and elucidating reaction mechanisms in various applications, including polymer chemistry and drug development. This document summarizes key electronic effects, outlines experimental and computational methodologies for their characterization, and presents a framework for interpreting the resulting data.

Core Electronic Principles: Inductive and Resonance Effects

The electronic behavior of the phenyl group in phenylmaleic anhydride is governed by a combination of inductive and resonance effects. These fundamental principles dictate the electron density distribution across the molecule, thereby influencing its chemical reactivity and spectroscopic properties.

The phenyl group is generally considered to have a dual electronic nature. It acts as an electron-withdrawing group via the inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms compared to sp³ hybridized carbons.[1][2][3] Conversely, the phenyl ring can donate electron density through the resonance effect (+M) , where its π-electron system can delocalize to stabilize adjacent positive charges or participate in conjugation.[1][2]

In this compound, the phenyl group is directly attached to the double bond of the maleic anhydride ring. This arrangement allows for significant electronic communication between the two moieties. The electron-withdrawing anhydride group, with its two carbonyl functionalities, significantly influences the overall electronic landscape of the molecule.

A logical workflow for assessing these electronic properties is outlined below:

Caption: Workflow for the comprehensive analysis of the electronic properties of this compound.

Quantitative Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data to be populated | Data to be populated | Data to be populated | Phenyl protons (o, m, p), Olefinic proton |

| ¹³C | Data to be populated | - | - | Carbonyl carbons, Olefinic carbons, Phenyl carbons (ipso, o, m, p) |

Table 2: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data to be populated | Strong, Medium, Weak | C=O stretch (anhydride), C=C stretch (aromatic), C=C stretch (ring), C-H stretch (aromatic), C-O-C stretch |

Table 3: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| e.g., Ethanol | Data to be populated | Data to be populated | e.g., π → π, n → π* |

Table 4: Computational Data for this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | Data to be populated | Energy of the highest occupied molecular orbital |

| LUMO Energy | Data to be populated | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Data to be populated | Indicator of chemical reactivity and electronic transitions |

Experimental and Computational Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as the computational approaches to further investigate its electronic properties.

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the dehydration of phenylmaleic acid, which can be synthesized from the corresponding phenylsuccinic acid.

Synthesis of this compound

References

Reactivity of the Anhydride Ring in Phenylmaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the anhydride (B1165640) ring in phenylmaleic anhydride. This compound (3-phenylfuran-2,5-dione) is a versatile chemical intermediate utilized in polymer science and organic synthesis, including the development of novel therapeutic agents.[1][2] Its chemical behavior is dominated by the strained, electron-deficient five-membered anhydride ring, making it susceptible to a variety of chemical transformations.

Physicochemical Properties

This compound is a white to light brown crystalline solid or powder.[2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[2][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36122-35-7 | [4][5] |

| Molecular Formula | C₁₀H₆O₃ | [4][5] |

| Molecular Weight | 174.15 g/mol | [4][5] |

| Appearance | White to light brown powder or needles | [3][4] |

| Melting Point | 119-123 °C | [3][4] |

| IUPAC Name | 3-phenylfuran-2,5-dione | [5] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound

While initially isolated in low yields as a by-product, a more efficient synthesis involves the dehydrogenation of phenylsuccinic anhydride.[6]

This procedure is based on the method reported by Miller, Staley, and Mann.[6]

-

Reactants: Phenylsuccinic anhydride is reacted with N-bromosuccinimide.

-

Catalyst: A catalytic amount of benzoyl peroxide is used to initiate the reaction.

-

Reaction: The mixture is heated, leading to a dehydrogenation reaction.

-

Isolation: The product, this compound, is isolated from the reaction mixture.

-

Yield: This method has been reported to produce yields in the range of 57-64%.[6]

Core Reactivity of the Anhydride Ring

The reactivity of this compound is centered on the electrophilic nature of the carbonyl carbons in the anhydride ring. This allows for nucleophilic acyl substitution reactions, cycloadditions, and polymerization.

Caption: Overview of the primary reaction pathways for this compound.

Like other acid anhydrides, this compound readily undergoes nucleophilic attack at one of its carbonyl carbons, leading to the opening of the anhydride ring.[7] This addition-elimination reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylic acid and a derivative (ester or amide).

-

Hydrolysis: Due to its moisture sensitivity, the anhydride hydrolyzes to form phenylmaleic acid upon exposure to water.[1]

-

Alcoholysis: Reaction with alcohols yields a monoester derivative.

-

Aminolysis: This is a particularly important reaction, especially in the context of medicinal chemistry. The reaction of this compound with primary or secondary amines produces the corresponding N-substituted phenylmaleamic acids.[8] These intermediates can be subsequently dehydrated to form N-substituted phenylmaleimides, which are significant pharmacophores.[9]

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile | Product | Solvent | Yield | Reference |

| Aminolysis | Morpholine (B109124) | (Z)-3-morpholinocarbonyl-3-phenylpropenoic acid | Benzene | 97% | [2] |

This protocol is based on a reported synthesis.[2]

-

Reactants: this compound is reacted with morpholine.

-

Solvent: The reaction is carried out in benzene.

-

Reaction: The nucleophilic morpholine attacks the anhydride ring, leading to its opening.

-

Product: The resulting product is (Z)-3-morpholinocarbonyl-3-phenylpropenoic acid.

-

Yield: A high yield of 97% is reported for this transformation.[2]

Acid anhydrides are classic acylating agents in Friedel-Crafts reactions, which install an acyl group onto an aromatic ring.[10][11] In this electrophilic aromatic substitution, a Lewis acid catalyst (e.g., AlCl₃) activates the anhydride, generating a reactive acylium ion.[10] This electrophile is then attacked by an electron-rich aromatic ring to form an aryl ketone.[11] While one study noted that this compound did not undergo Friedel-Crafts acylation under specific polymerization conditions[12], its structural similarity to other reactive anhydrides suggests it can serve as an acylating agent under appropriate conditions.[13] The resulting ketone product is deactivated towards further substitution, preventing polyacylation, a common issue in Friedel-Crafts alkylations.[14][15]

The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition, or Diels-Alder, reactions.[16] It readily reacts with various conjugated dienes such as 1,3-butadiene, cyclopentadiene, and anthracene (B1667546) to form stable six-membered ring adducts.[17]

A notable application is the Intramolecular Diels-Alder Vinylarenes (IMDAV) reaction. In one study, this compound reacted with thienyl- and furyl-allylamines in a regio- and stereoselective exo-[4+2] cycloaddition.[18] The reaction proceeds smoothly at room temperature, yielding fused tricyclic systems.[18]

This protocol is based on the work of Bushuev et al.[18]

-

Reactants: this compound and a thienylallylamine derivative.

-

Solvent: Ethyl acetate.

-

Conditions: The reaction proceeds at room temperature.

-

Mechanism: The process involves a cascade transformation beginning with aminolysis of the anhydride ring, followed by an intramolecular [4+2] cycloaddition.

-

Isolation: The crystalline product is isolated by simple filtration.

-

Yield: The reported yield for the thienyl adduct is 85%.[18] The product was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Applications in Polymer Chemistry and Drug Development

The diverse reactivity of this compound makes it a valuable monomer and intermediate in materials science and medicinal chemistry.

This compound can be used as a monomer to create hyper-crosslinked polymers via Friedel-Crafts alkylation reactions.[12][19] These polymers can be functionalized, for example, by alkalization of the anhydride ring to create carboxylate groups that are effective at adsorbing heavy metal ions like Pb²⁺ from wastewater.[19] The anhydride moiety also allows this compound to be used as an impact modifier and plasticizer in other polymer systems.[1]

Caption: Experimental workflow for the synthesis of functional polymers from this compound.

The anhydride ring is a key functional group for synthesizing maleimide (B117702) derivatives, which are recognized as important pharmacophores with a wide range of biological activities.[9] The synthesis pathway involves the aminolysis of an anhydride like this compound with a primary amine to form a maleamic acid, which is then cyclized via dehydration to yield the corresponding N-substituted maleimide.[9][20] These maleimide derivatives have been investigated for antibacterial, analgesic, and anti-cancer properties.[9] The Michael-acceptor nature of the maleimide double bond allows for covalent modification of biological targets, such as cysteine residues in proteins, a mechanism central to many targeted therapies.[9]

Caption: Logical pathway for converting this compound into pharmacophores for drug development.

References

- 1. Cas 36122-35-7 | this compound - Anbu Chem [finechemical.net]

- 2. Page loading... [guidechem.com]

- 3. This compound, 99% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 36122-35-7 [m.chemicalbook.com]

- 5. This compound | C10H6O3 | CID 99174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. byjus.com [byjus.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Phellandrene Maleic Anhydride: A Novel and Efficient Catalyst for Organic Synthesis - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. organicreactions.org [organicreactions.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. IMDAV reaction between phenylmaleic anhydride and thienyl(furyl)allylamines: synthesis and molecular structure of (3aSR,4RS,4aRS,7aSR)-5-oxothieno- and (3aSR,4SR,4aRS,7aSR)-5-oxofuro[2,3-f]isoindole-4-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Phenylmaleic Anhydride: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for phenylmaleic anhydride (B1165640) (CAS No: 36122-35-7), a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

Phenylmaleic anhydride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of its potential health effects to implement appropriate safety measures.

GHS Hazard Statements:

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value | Source |

| CAS Number | 36122-35-7 | [1][4] |

| Molecular Formula | C10H6O3 | [1][2][4] |

| Molecular Weight | 174.15 g/mol | [1][2][4] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 119 - 122 °C (246.2 - 251.6 °F) | [4][5] |

| Purity | >98.0% |

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should also be worn.[6] | Protects against splashes, dust, and vapors which can cause serious eye irritation.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly.[6] | Prevents skin contact which can lead to irritation.[6] |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes.[6] | Provides a barrier against accidental spills and contact.[6] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dust is generated.[6] | Protects the respiratory system from irritating dust and vapors.[6] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.[5]

Storage:

-

Keep container tightly closed.

-

Store in a cool, dark, and well-ventilated place.[5]

-

Store under an inert gas and protect from moisture.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[1][3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][3]

-

Environmental Precautions: Do not let the product enter drains.[1][3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Special Hazards: Carbon oxides are produced during combustion.[1]

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][3]

Stability and Reactivity

-

Reactivity: No special reactivity has been reported.

-

Chemical Stability: Stable under proper conditions.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications are based on standardized testing methodologies required by regulatory bodies. For specific experimental designs, researchers should consult relevant toxicology and safety assessment literature and guidelines.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C10H6O3 | CID 99174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 36122-35-7 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Phenylmaleic Anhydride from Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the two-step synthesis of phenylmaleic anhydride (B1165640) from phenylsuccinic acid. The synthesis involves the initial dehydration of phenylsuccinic acid to its corresponding anhydride, followed by a dehydrogenation reaction to introduce the carbon-carbon double bond. This application note includes reaction parameters, purification methods, and quantitative data to assist researchers in the successful synthesis of this valuable chemical intermediate.

Introduction

Phenylmaleic anhydride is a substituted maleic anhydride derivative of interest in organic synthesis and drug development. Its reactive anhydride and electrophilic double bond make it a versatile building block for a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and polymerizations. The synthesis from readily available phenylsuccinic acid provides a practical route to this compound. The overall transformation involves two key steps: the formation of phenylsuccinic anhydride and its subsequent dehydrogenation.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound from phenylsuccinic acid.

Experimental Protocols

Part 1: Synthesis of Phenylsuccinic Anhydride from Phenylsuccinic Acid

This protocol describes the dehydration of phenylsuccinic acid to form phenylsuccinic anhydride using acetic anhydride. This is a common and effective method for the formation of five-membered ring anhydrides from their corresponding dicarboxylic acids.

Materials and Equipment:

-

Phenylsuccinic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Anhydrous diethyl ether (for washing)

-

Vacuum desiccator

Procedure:

-

Place phenylsuccinic acid into a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of acetic anhydride (typically 2-3 equivalents).

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux with stirring. The reaction is typically complete when all the phenylsuccinic acid has dissolved, which may take 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Cool the flask in an ice bath to induce crystallization of the phenylsuccinic anhydride.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic acid and acetic anhydride.

-

Dry the product under vacuum in a desiccator.

Expected Yield: 78-84%.[1]

Part 2: Synthesis of this compound from Phenylsuccinic Anhydride

This protocol details the dehydrogenation of phenylsuccinic anhydride using N-bromosuccinimide (NBS) as a brominating agent and benzoyl peroxide as a radical initiator. This reaction proceeds via a free-radical mechanism.

Materials and Equipment:

-

Phenylsuccinic anhydride

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Anhydrous carbon tetrachloride or 1,2-dichlorobenzene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a UV lamp (optional, for initiation)

-

Magnetic stirrer and stir bar

-

Filtration setup

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylsuccinic anhydride in an appropriate anhydrous solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. Initiation can also be facilitated by irradiation with a UV lamp.

-

Continue heating under reflux until the reaction is complete. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the collected solid with a small amount of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).

Expected Yield: 57-64%.[1]

Quantitative Data Summary

| Step | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Phenylsuccinic Acid -> Phenylsuccinic Anhydride | Acetic Anhydride | None (reagent as solvent) | 78-84 | 53-55 | [1][2][3] |

| Phenylsuccinic Anhydride -> this compound | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | 57-64 | 119-122 | [1][4] |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Concluding Remarks

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from phenylsuccinic acid. The protocols are based on established chemical transformations and utilize readily available reagents and standard laboratory equipment. The provided quantitative data and detailed procedures will enable researchers to efficiently produce this versatile compound for applications in medicinal chemistry and materials science. Adherence to standard laboratory safety practices is essential when performing these experiments.

References

Application Notes and Protocols for Phenylmaleic Anhydride in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Phenylmaleic anhydride (B1165640), as a substituted dienophile, offers unique advantages in this reaction. The presence of the phenyl group can influence the electronic properties and steric interactions of the dienophile, thereby affecting the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. This can be strategically employed to achieve desired synthetic outcomes in the development of novel therapeutics and functional materials.

These application notes provide an overview of the use of phenylmaleic anhydride in Diels-Alder reactions. While detailed, standardized protocols for this compound are not as widely available in the literature as those for maleic anhydride, the following sections offer representative protocols using the closely related maleic anhydride as a model. These protocols can serve as a valuable starting point for the optimization of reactions involving this compound.

General Principles and Considerations